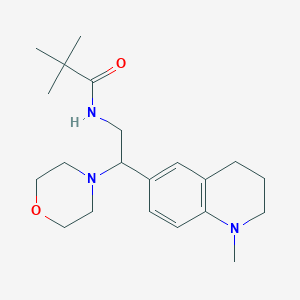
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a useful research compound. Its molecular formula is C21H33N3O2 and its molecular weight is 359.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.4 g/mol
- CAS Number : 946311-74-6
The compound's structure suggests it may interact with various biological targets. Tetrahydroquinoline derivatives have been studied for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis. The morpholinoethyl group may enhance solubility and bioavailability, potentially allowing for more effective interactions with target proteins or enzymes.
Antiproliferative Effects
Research has shown that tetrahydroquinoline derivatives exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating similar compounds, several derivatives demonstrated IC50 values indicative of potent cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.6 |
| Compound B | HT-29 | 5.4 |
| Compound C | A2780 | 12.5 |
These findings suggest that compounds structurally related to this compound may possess similar activity against cancer cells .
Mechanisms of Cytotoxicity
The cytotoxic effects observed in studies are often attributed to:
- Induction of Apoptosis : Many tetrahydroquinoline derivatives trigger programmed cell death in cancer cells.
- Inhibition of Protein Synthesis : Some compounds interfere with ribosomal function, leading to reduced protein synthesis essential for cancer cell survival.
- Redox Cycling : Certain metabolites can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components .
Case Studies and Research Findings
A notable study focused on a library of tetrahydroquinoline derivatives demonstrated that specific modifications to the core structure significantly impacted biological activity. For instance:
- Chiral Variants : Enantiomers of tetrahydroquinoline derivatives showed different levels of cytotoxicity, indicating that stereochemistry plays a crucial role in their biological effectiveness .
- Comparative Analysis : When compared with established chemotherapeutics like Doxorubicin, some tetrahydroquinoline derivatives exhibited lower IC50 values, suggesting they could be more effective alternatives or adjuncts in cancer therapy .
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)20(25)22-15-19(24-10-12-26-13-11-24)17-7-8-18-16(14-17)6-5-9-23(18)4/h7-8,14,19H,5-6,9-13,15H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHGTBXIZZTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














